Cas no 1803591-87-8 (1-(oxolan-2-yl)-3-(trimethylsilyl)prop-2-yn-1-one)

1-(oxolan-2-yl)-3-(trimethylsilyl)prop-2-yn-1-one 化学的及び物理的性質
名前と識別子
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- 1-(tetrahydrofuran-2-yl)-3-(trimethylsilyl)prop-2-yn-1-one
- 1-(oxolan-2-yl)-3-(trimethylsilyl)prop-2-yn-1-one
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- インチ: 1S/C10H16O2Si/c1-13(2,3)8-6-9(11)10-5-4-7-12-10/h10H,4-5,7H2,1-3H3
- InChIKey: SPKJLVYVPHNBNM-UHFFFAOYSA-N
- SMILES: C(C1CCCO1)(=O)C#C[Si](C)(C)C
1-(oxolan-2-yl)-3-(trimethylsilyl)prop-2-yn-1-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | O991745-100mg |
1-(oxolan-2-yl)-3-(trimethylsilyl)prop-2-yn-1-one |
1803591-87-8 | 100mg |
$ 295.00 | 2022-06-03 | ||
Enamine | EN300-135883-0.5g |
1-(oxolan-2-yl)-3-(trimethylsilyl)prop-2-yn-1-one |
1803591-87-8 | 95% | 0.5g |
$601.0 | 2023-02-15 | |
TRC | O991745-50mg |
1-(oxolan-2-yl)-3-(trimethylsilyl)prop-2-yn-1-one |
1803591-87-8 | 50mg |
$ 185.00 | 2022-06-03 | ||
Enamine | EN300-135883-0.05g |
1-(oxolan-2-yl)-3-(trimethylsilyl)prop-2-yn-1-one |
1803591-87-8 | 95% | 0.05g |
$179.0 | 2023-02-15 | |
Enamine | EN300-135883-2.5g |
1-(oxolan-2-yl)-3-(trimethylsilyl)prop-2-yn-1-one |
1803591-87-8 | 95% | 2.5g |
$1509.0 | 2023-02-15 | |
Enamine | EN300-135883-5.0g |
1-(oxolan-2-yl)-3-(trimethylsilyl)prop-2-yn-1-one |
1803591-87-8 | 95% | 5.0g |
$2235.0 | 2023-02-15 | |
Enamine | EN300-135883-2500mg |
1-(oxolan-2-yl)-3-(trimethylsilyl)prop-2-yn-1-one |
1803591-87-8 | 95.0% | 2500mg |
$1509.0 | 2023-09-30 | |
Enamine | EN300-135883-10000mg |
1-(oxolan-2-yl)-3-(trimethylsilyl)prop-2-yn-1-one |
1803591-87-8 | 95.0% | 10000mg |
$3315.0 | 2023-09-30 | |
A2B Chem LLC | AV61110-50mg |
1-(oxolan-2-yl)-3-(trimethylsilyl)prop-2-yn-1-one |
1803591-87-8 | 95% | 50mg |
$224.00 | 2024-04-20 | |
A2B Chem LLC | AV61110-500mg |
1-(oxolan-2-yl)-3-(trimethylsilyl)prop-2-yn-1-one |
1803591-87-8 | 95% | 500mg |
$668.00 | 2024-04-20 |
1-(oxolan-2-yl)-3-(trimethylsilyl)prop-2-yn-1-one 関連文献
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Zhou Zhou,Jiang Cheng,Jin-Tao Yu Org. Biomol. Chem., 2015,13, 9751-9754
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S. Ahmed Chem. Commun., 2009, 6421-6423
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Christopher J. Welch,Kerstin Zawatzky,Alexey A. Makarov,Satoshi Fujiwara,Arimasa Matsumoto,Kenso Soai Org. Biomol. Chem., 2017,15, 96-101
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Daniele Battegazzore,Jenny Alongi,Gaelle Fontaine,Alberto Frache,Serge Bourbigot,Giulio Malucelli RSC Adv., 2015,5, 39424-39432
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Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
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Bufeng Zhang,Zhonggang Wang Chem. Commun., 2009, 5027-5029
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Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
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Fridrich Szemes,Michael G. B. Drew,Paul D. Beer Chem. Commun., 2002, 1228-1229
1-(oxolan-2-yl)-3-(trimethylsilyl)prop-2-yn-1-oneに関する追加情報
Introduction to 1-(Oxolan-2-yl)-3-(trimethylsilyl)prop-2-yn-1-one (CAS No. 1803591-87-8)
1-(Oxolan-2-yl)-3-(trimethylsilyl)prop-2-yn-1-one, also known by its CAS number 1803591-87-8, is a versatile organic compound that has garnered significant attention in recent years due to its unique chemical structure and potential applications in various fields, particularly in the areas of medicinal chemistry and materials science. This compound features a propargyl moiety functionalized with a trimethylsilyl group and an oxolanyl substituent, which collectively contribute to its distinctive reactivity and stability.
The molecular formula of 1-(Oxolan-2-yl)-3-(trimethylsilyl)prop-2-yn-1-one is C10H16O2Si, and its molecular weight is approximately 196.32 g/mol. The compound's structure consists of a propargyl group (C≡C−CH2) attached to a trimethylsilyl group (SiMe3) and an oxolanyl ring (a five-membered cyclic ether with a double bond). The presence of these functional groups imparts specific chemical properties that make the compound valuable for various synthetic transformations and applications.
In the realm of medicinal chemistry, 1-(Oxolan-2-yl)-3-(trimethylsilyl)prop-2-yn-1-one has been explored for its potential as a building block in the synthesis of bioactive molecules. The propargyl moiety is particularly useful in click chemistry reactions, such as the copper(I)-catalyzed azide–alkyne cycloaddition (CuAAC), which is widely employed in the construction of complex molecular architectures. This reaction allows for the formation of 1,2,3-triazoles, which are known for their biological activity and have been incorporated into numerous drug candidates.
The trimethylsilyl group in 1-(Oxolan-2-yl)-3-(trimethylsilyl)prop-2-yn-1-one serves as a protecting group for the terminal alkyne, enhancing the compound's stability during synthetic manipulations. This feature is particularly advantageous in multistep syntheses where the integrity of the alkyne functionality needs to be maintained until a specific stage of the reaction sequence. The oxolanyl ring, on the other hand, introduces additional complexity and stereochemical diversity, which can be crucial for optimizing the biological activity of target molecules.
Recent studies have highlighted the utility of 1-(Oxolan-2-yl)-3-(trimethylsilyl)prop-2-yn-1-one in the development of novel therapeutic agents. For instance, researchers at the University of California have utilized this compound as a key intermediate in the synthesis of small molecule inhibitors targeting protein–protein interactions (PPIs). PPI inhibitors are an emerging class of drugs that show promise in treating diseases such as cancer and neurodegenerative disorders by disrupting aberrant protein interactions that drive disease progression.
In addition to its applications in medicinal chemistry, 1-(Oxolan-2-yl)-3-(trimethylsilyl)prop-2-yn-1-one has also found use in materials science. The unique combination of functional groups makes it suitable for polymerization reactions, leading to the formation of functional polymers with tailored properties. These polymers can be designed for various applications, including drug delivery systems, coatings, and electronic materials. For example, researchers at MIT have demonstrated the use of this compound in the synthesis of stimuli-responsive polymers that can change their properties in response to environmental cues such as pH or temperature changes.
The synthesis of 1-(Oxolan-2-yl)-3-(trimethylsilyl)prop-2-yn-1-one typically involves several steps, starting from readily available starting materials. One common approach involves the reaction of 2-tetrahydropyranyl acetylene with trimethylsilylacetylene in the presence of a suitable catalyst to form the desired product. The choice of catalyst and reaction conditions can significantly influence the yield and purity of the final compound. Recent advancements in catalytic methods have led to more efficient and environmentally friendly synthetic routes, making this compound more accessible for large-scale applications.
In conclusion, 1-(Oxolan-2-y l)-3-(trimethylsilyl)prop - 2 - y n - 1 - one (CAS No . 180359 1 - 87 - 8) is a multifaceted organic compound with a wide range of potential applications in both medicinal chemistry and materials science. Its unique chemical structure, characterized by a propargyl moiety, a trimethylsilyl protecting group, and an oxolanyl ring, makes it an attractive building block for various synthetic transformations. Ongoing research continues to uncover new uses for this compound, further solidifying its importance in modern scientific endeavors.
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